molecular formula Cl6H14O6Pt B107443 Hydrogen hexachloroplatinate(IV) hexahydrate CAS No. 18497-13-7

Hydrogen hexachloroplatinate(IV) hexahydrate

Cat. No. B107443
CAS RN: 18497-13-7
M. Wt: 409.8210809
InChI Key: PIJUVEPNGATXOD-UHFFFAOYSA-J
Attention: For research use only. Not for human or veterinary use.
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Patent
US07112397B2

Procedure details

A 20-ml eggplant type flask was purged with nitrogen, and charged with 2.95 g (10.0 mmol) of 5-hexenyl 4,5-dimethoxy-2-nitrobenzyl ether, 1.47 g (12 mmol) of trimethoxysilane, and an infinitesimal amount of hydrogen hexachloroplatinate(IV) hexahydrate (H2PtCl6·6H2O), followed by stirring at 37° C. for 30 minutes. Thereafter, the bath temperature was raised to 100° C., and the reaction was completed in 2 hours. The reaction mixture was purified by silica gel column chromatography using a medium-pressure column. Using a mixture of hexane, ethyl acetate and tetramethoxysilane (in a volume ratio of 100:20:1) as the eluent, 1.4 g (3.35 mmol) of the desired product was obtained in a 34% yield. Its Rf value (for the aforesaid eluent) was 0.1.
Name
5-hexenyl 4,5-dimethoxy-2-nitrobenzyl ether
Quantity
2.95 g
Type
reactant
Reaction Step One
Quantity
1.47 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Yield
34%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:16]([O:17][CH3:18])=[CH:15][C:6]([CH2:7][O:8][CH2:9][CH2:10][CH2:11][CH2:12][CH:13]=[CH2:14])=[C:5]([N+:19]([O-:21])=[O:20])[CH:4]=1.[CH3:22][O:23][SiH:24]([O:27][CH3:28])[O:25][CH3:26]>[H+].[H+].O.O.O.O.O.O.Cl[Pt-2](Cl)(Cl)(Cl)(Cl)Cl>[CH3:22][O:23][Si:24]([O:27][CH3:28])([O:25][CH3:26])[CH2:14][CH2:13][CH2:12][CH2:11][CH2:10][CH2:9][O:8][CH2:7][C:6]1[CH:15]=[C:16]([O:17][CH3:18])[C:3]([O:2][CH3:1])=[CH:4][C:5]=1[N+:19]([O-:21])=[O:20] |f:2.3.4.5.6.7.8.9.10|

Inputs

Step One
Name
5-hexenyl 4,5-dimethoxy-2-nitrobenzyl ether
Quantity
2.95 g
Type
reactant
Smiles
COC1=CC(=C(COCCCCC=C)C=C1OC)[N+](=O)[O-]
Name
Quantity
1.47 g
Type
reactant
Smiles
CO[SiH](OC)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[H+].[H+].O.O.O.O.O.O.Cl[Pt-2](Cl)(Cl)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
37 °C
Stirring
Type
CUSTOM
Details
by stirring at 37° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 20-ml eggplant type flask was purged with nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
Thereafter, the bath temperature was raised to 100° C.
WAIT
Type
WAIT
Details
the reaction was completed in 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was purified by silica gel column chromatography
ADDITION
Type
ADDITION
Details
a mixture of hexane, ethyl acetate and tetramethoxysilane (in a volume ratio of 100:20:1) as the eluent

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CO[Si](CCCCCCOCC1=C(C=C(C(=C1)OC)OC)[N+](=O)[O-])(OC)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 3.35 mmol
AMOUNT: MASS 1.4 g
YIELD: PERCENTYIELD 34%
YIELD: CALCULATEDPERCENTYIELD 33.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.